![molecular formula C14H10N2O2 B1606979 2-(1,3-benzodioxol-5-yl)-1H-benzimidazole CAS No. 2562-69-8](/img/structure/B1606979.png)
2-(1,3-benzodioxol-5-yl)-1H-benzimidazole
Overview
Description
2-(1,3-Benzodioxol-5-yl)-1H-benzimidazole is a compound that features a benzimidazole ring fused with a 1,3-benzodioxole moiety. This structure is significant due to its presence in various biologically active molecules, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzodioxol-5-yl)-1H-benzimidazole typically involves the condensation of o-phenylenediamine with 2-(1,3-benzodioxol-5-yl)acetic acid under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or concentrated sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzodioxol-5-yl)-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of partially or fully reduced benzimidazole compounds.
Scientific Research Applications
Structural Characteristics
The compound features a benzimidazole ring fused with a 1,3-benzodioxole moiety , contributing to its unique chemical properties. The molecular formula is , and it exhibits significant dihedral angles between the rings, which affect its biological interactions and solubility . The envelope conformation of the molecule allows for effective hydrogen bonding, enhancing its interaction with biological macromolecules .
Antitumor Activity
Research indicates that this compound exhibits considerable antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives of benzimidazole demonstrate significant activity against the MDA-MB-231 breast cancer cell line . The compound's structure allows it to interact effectively with cellular targets involved in tumor growth, leading to apoptosis in cancer cells.
Key Findings:
- IC50 Values : Certain derivatives exhibit IC50 values as low as 16.38 μM against cancer cells .
- Mechanism of Action : The compound interferes with tubulin polymerization, disrupting the mitotic spindle formation necessary for cell division .
Neuroprotective Effects
The compound has also been investigated for its potential in treating neurodegenerative disorders. Its ability to inhibit oxidative stress and modulate neuroinflammatory pathways makes it a candidate for further research in conditions like Alzheimer's and Parkinson's disease .
Research Highlights:
- Compounds similar to this compound have shown promise in reducing neurodegeneration markers in preclinical studies .
Antiparasitic Activity
In addition to its anticancer properties, this compound has demonstrated effectiveness against parasitic infections. In vitro studies have shown that it possesses significant anthelmintic activity against Trichinella spiralis, outperforming standard treatments like albendazole and ivermectin .
Efficacy Metrics:
Mechanism of Action
The mechanism of action of 2-(1,3-benzodioxol-5-yl)-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(1,3-Benzodioxol-5-yl)-2-methylbenzimidazole
- 2-(1,3-Benzodioxol-5-yl)-1H-indole
- 1-(1,3-Benzodioxol-5-yl)-3-methylbenzimidazole
Uniqueness
2-(1,3-Benzodioxol-5-yl)-1H-benzimidazole is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of the benzimidazole and 1,3-benzodioxole moieties makes it a versatile compound for various applications in research and industry.
Biological Activity
2-(1,3-benzodioxol-5-yl)-1H-benzimidazole is a compound of increasing interest in medicinal chemistry due to its unique structural features that confer various biological activities. Its molecular structure combines a benzimidazole ring with a 1,3-benzodioxole moiety, which enhances its potential as a therapeutic agent. This article reviews the biological activities of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties, supported by relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
This molecular configuration is responsible for its diverse biological activities, particularly its ability to interact with various biological targets.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluating its efficacy against various bacterial strains found that it inhibited the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of standard antibiotics, indicating its potential as an antimicrobial agent .
Anticancer Properties
The anticancer activity of this compound has been explored in several studies. Notably, it has shown promising results against various cancer cell lines, including MCF-7 breast cancer cells. In vitro assays revealed that the compound interferes with tubulin polymerization, a critical mechanism in cancer cell division. The compound exhibited moderate antiproliferative activity with IC50 values indicating effective inhibition at nanomolar concentrations .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 0.15 | Inhibition of tubulin polymerization |
HeLa | 0.20 | Induction of apoptosis |
A549 | 0.25 | Cell cycle arrest at G2/M phase |
Antioxidant Activity
The antioxidant capacity of this compound was assessed using various in vitro assays such as DPPH and ABTS radical scavenging tests. The compound demonstrated significant free radical scavenging activity, suggesting its potential role in protecting biological systems from oxidative stress .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression and microbial resistance.
- Receptor Modulation : It can modulate receptor activity related to cell signaling pathways that control proliferation and apoptosis.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Anticancer Study : A study on the effect of the compound on MCF-7 cells showed a dose-dependent reduction in cell viability, with significant morphological changes indicative of apoptosis.
- Antimicrobial Efficacy : Clinical isolates of Staphylococcus aureus were treated with varying concentrations of the compound, resulting in a marked decrease in colony-forming units (CFUs) compared to untreated controls.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c1-2-4-11-10(3-1)15-14(16-11)9-5-6-12-13(7-9)18-8-17-12/h1-7H,8H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTZXYPGMLGOPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC4=CC=CC=C4N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10287668 | |
Record name | 2-(1,3-benzodioxol-5-yl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10287668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
34.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47194171 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
2562-69-8 | |
Record name | NSC52087 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52087 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(1,3-benzodioxol-5-yl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10287668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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